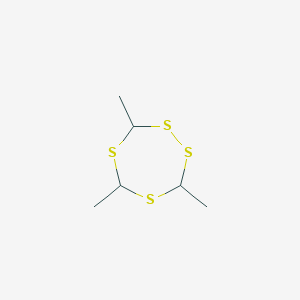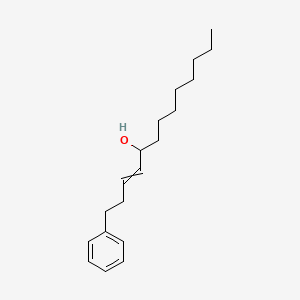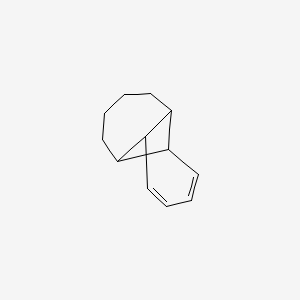![molecular formula C11H6Cl2N2O B14295979 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- CAS No. 113960-64-8](/img/structure/B14295979.png)
9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-: is a chemical compound belonging to the class of pyridoindoles. This compound is characterized by the presence of a pyridoindole core structure with hydroxyl and dichloro substituents. Pyridoindoles are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, chlorination and subsequent hydroxylation can be employed to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine gas, hydroxylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a therapeutic agent
Medicine: In medicine, 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- is investigated for its potential to treat various diseases. Its biological activity makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functions.
Mécanisme D'action
The mechanism of action of 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparaison Avec Des Composés Similaires
9H-Pyrido[3,4-b]indole: A parent compound with a similar core structure but lacking the hydroxyl and dichloro substituents.
1-Methyl-9H-pyrido[3,4-b]indole: A methylated derivative with distinct biological activities.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: A methoxy-substituted compound with unique properties.
Uniqueness: 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of hydroxyl and dichloro groups enhances its reactivity and potential therapeutic applications compared to its analogs.
Propriétés
Numéro CAS |
113960-64-8 |
|---|---|
Formule moléculaire |
C11H6Cl2N2O |
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
5,7-dichloro-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H6Cl2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H |
Clé InChI |
BVVSNQNGEBAFJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
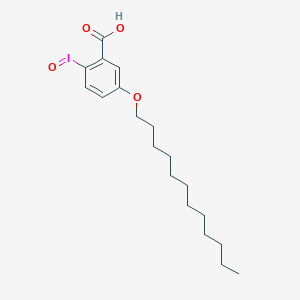

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)

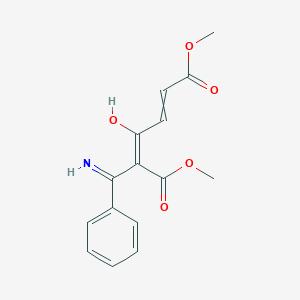
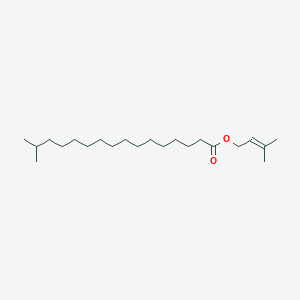
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)

